

6-Bromo-2-chloro-8-fluoroquinoline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Bromo-2-chloro-8-fluoroquinoline
Cat. No.:	B1528394

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-2-chloro-8-fluoroquinoline**: Properties, Synthesis, and Research Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functionalities to modulate pharmacological activity. The strategic placement of halogen atoms (fluorine, chlorine, bromine) is a well-established method for fine-tuning a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] Notably, the introduction of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.^{[2][3][4]}

This technical guide focuses on **6-Bromo-2-chloro-8-fluoroquinoline**, a highly functionalized quinoline derivative. As a potentially novel or less-characterized compound, direct experimental data is sparse. Therefore, this document, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, an analysis of its chemical reactivity, and its potential as a valuable building block in drug discovery. The insights are synthesized from data on analogous halogenated quinolines to provide a robust predictive framework for researchers.

PART 1: Predicted Physicochemical and Spectroscopic Properties

The precise physicochemical properties of **6-Bromo-2-chloro-8-fluoroquinoline** would be determined empirically. However, we can predict its key characteristics based on its structure and data from closely related analogs. These predictions are vital for designing experimental conditions for its synthesis, purification, and use in subsequent reactions.

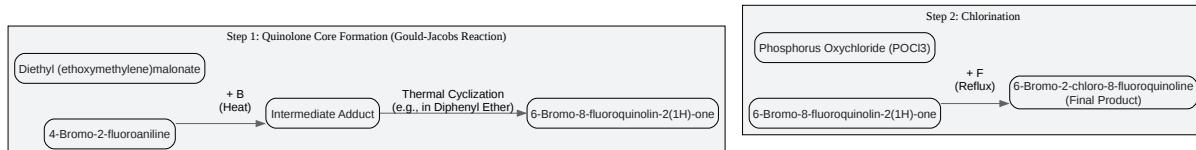
Predicted Molecular Properties

Property	Value / Prediction	Rationale / Source
IUPAC Name	6-Bromo-2-chloro-8-fluoroquinoline	Standard nomenclature
CAS Number	Not currently assigned in public databases.	-
Molecular Formula	C ₉ H ₄ BrClFN	Derived from structure
Molecular Weight	260.49 g/mol	Calculated from atomic weights
Monoisotopic Mass	258.9213 Da	Calculated from primary isotopes
Predicted XlogP3	~3.5 - 4.0	Based on analogs like 6-Bromo-2-chloroquinoline (3.4) and the lipophilic nature of halogens. [5]
Appearance	Predicted to be a white to pale yellow solid.	Common for similar halogenated heterocycles. [6]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of the target molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at C-3, C-4, C-5, and C-7 will exhibit complex splitting patterns (doublets, doublet of doublets) due to proton-proton (^3J) and proton-fluorine (^4J , ^5J) coupling. The specific coupling constants will be critical for assigning each proton.
- ^{13}C NMR Spectroscopy: A proton-decoupled ^{13}C NMR spectrum should display nine distinct signals for the nine carbon atoms. Carbons directly bonded to electronegative atoms (C-2-Cl, C-6-Br, C-8-F, and the carbons adjacent to the nitrogen) will be significantly downfield. The C-F bond will result in a large one-bond coupling constant (^{1}JCF).
- Mass Spectrometry (MS): This is a definitive technique for confirming the elemental composition. The mass spectrum will exhibit a highly characteristic isotopic cluster for the molecular ion $[\text{M}]^+$. This pattern arises from the natural abundance of bromine isotopes ($^{79}\text{Br}/\sim 50.7\%$ and $^{81}\text{Br}/\sim 49.3\%$) and chlorine isotopes ($^{35}\text{Cl}/\sim 75.8\%$ and $^{37}\text{Cl}/\sim 24.2\%$), resulting in a predictable pattern of M, M+2, and M+4 peaks, which is a powerful diagnostic tool.
- Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups. Key absorptions are expected for aromatic C-H stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C=C and C=N ring stretching ($\sim 1450\text{-}1600\text{ cm}^{-1}$), and C-Halogen (C-F, C-Cl, C-Br) stretching vibrations in the fingerprint region ($<1200\text{ cm}^{-1}$).


PART 2: Proposed Synthesis and Mechanistic Rationale

A robust and reproducible synthetic route is paramount for any research chemical. Based on established methodologies for quinoline synthesis, a logical and efficient two-step pathway is proposed, starting from commercially available 4-bromo-2-fluoroaniline.

Retrosynthetic Analysis

The 2-chloro group is most reliably introduced via chlorination of a corresponding 2-hydroxyquinoline (quinolin-2-one) precursor. This precursor, 6-bromo-8-fluoroquinolin-2(1H)-one, can be synthesized through a cyclization reaction, such as the Gould-Jacobs reaction, which builds the quinoline core from an appropriately substituted aniline.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **6-Bromo-2-chloro-8-fluoroquinoline**.

Detailed Experimental Protocol

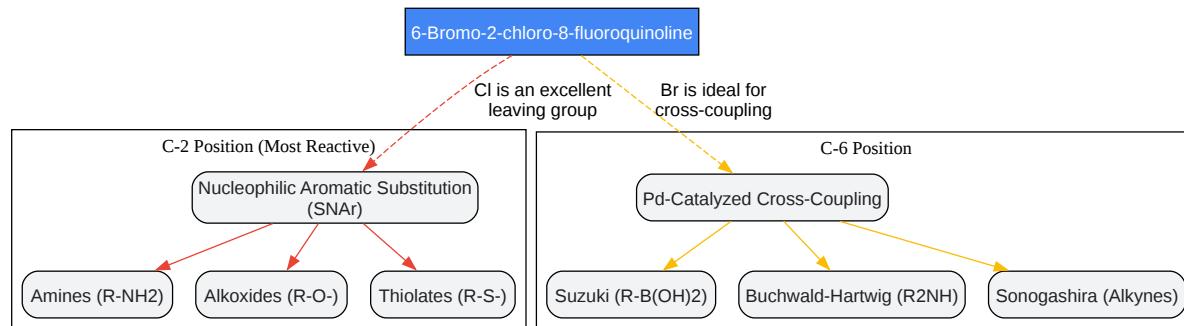
Step 1: Synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one

This step utilizes the Gould-Jacobs reaction, a reliable method for constructing the quinolone ring system.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
- **Initial Condensation:** Heat the mixture at 120-130 °C for 2-3 hours. The reaction progress can be monitored by TLC or by observing the cessation of ethanol evolution. This step forms the intermediate vinylogous amide.
 - **Causality:** This initial heating drives the condensation reaction by eliminating ethanol, a key principle of Le Châtelier's to push the reaction to completion.
- **Cyclization:** Add high-boiling solvent like diphenyl ether to the reaction mixture. Heat the solution to approximately 250 °C for 30-60 minutes.^[7]

- Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization (a 6π -electrocyclization followed by tautomerization), which is energetically demanding. Diphenyl ether is chosen for its thermal stability.
- Workup and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the crude product.^[8] Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The product, 6-bromo-8-fluoroquinolin-2(1H)-one, can be purified further by recrystallization if necessary.

Step 2: Chlorination to form **6-Bromo-2-chloro-8-fluoroquinoline**


This is a standard conversion of a 2-hydroxy heterocycle to its 2-chloro derivative.

- Reaction Setup: In a fume hood, charge a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes) with 6-bromo-8-fluoroquinolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl_3 , 5-10 eq).^{[7][8]}
- Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
 - Causality: POCl_3 acts as both the solvent and the chlorinating agent. The mechanism involves the phosphorylation of the hydroxyl group, turning it into a good leaving group, which is then displaced by a chloride ion.
- Workup and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl_3 . This is a highly exothermic process.
- Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO_3 or aqueous NaOH) until $\text{pH} > 7$. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude **6-Bromo-2-chloro-8-fluoroquinoline** can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

- Trustworthiness: This protocol is self-validating. The identity and purity of the intermediates and the final product must be confirmed at each stage using the spectroscopic methods outlined previously (NMR, MS), ensuring the integrity of the process.

PART 3: Chemical Reactivity and Synthetic Potential

The substitution pattern of **6-Bromo-2-chloro-8-fluoroquinoline** creates a versatile platform for further chemical modification. The different halogens exhibit distinct reactivities, allowing for selective and site-specific transformations.

[Click to download full resolution via product page](#)

Caption: Key reaction sites on the **6-Bromo-2-chloro-8-fluoroquinoline** scaffold.

- Reactivity at the C-2 Position (Chloro): The chlorine atom at the C-2 position is significantly activated by the adjacent electron-withdrawing ring nitrogen. This makes it highly susceptible to nucleophilic aromatic substitution (S_NAr). This is the most probable site for initial functionalization, allowing for the facile introduction of a wide range of nucleophiles such as amines, alcohols, and thiols. This pathway is fundamental in the synthesis of many quinoline-based drugs.[6]

- Reactivity at the C-6 Position (Bromo): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. Its reactivity is orthogonal to the S_nAr at the C-2 position, enabling selective modification. Reactions such as Suzuki (introducing aryl/vinyl groups), Buchwald-Hartwig (amination), Sonogashira (alkynylation), and Heck couplings can be performed at this site. This provides a powerful tool for building molecular complexity and generating libraries of analogs for structure-activity relationship (SAR) studies.
- Reactivity at the C-8 Position (Fluoro): The C-8 fluorine atom is the least reactive of the three halogens towards substitution. It is a poor leaving group in S_nAr reactions and does not readily participate in standard cross-coupling reactions. Its primary role is to modulate the electronic properties of the quinoline ring, influencing basicity (pK_a), and to enhance properties like metabolic stability and membrane permeability, which are crucial for drug candidates.^[1]

PART 4: Applications in Medicinal Chemistry and Drug Discovery

Halogenated quinolines are privileged structures in drug discovery.^[9] **6-Bromo-2-chloro-8-fluoroquinoline** serves as a high-potential starting material for developing novel therapeutic agents.

- Antibacterial Agents: The fluoroquinolone core is central to many antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.^[3] The C-6 fluorine is a known pharmacophore in this class. Research has shown that substitution at the C-8 position with a bromine or chlorine can significantly enhance potency against resistant bacterial strains compared to a C-8 fluorine.^[1] Therefore, this scaffold is an ideal starting point for synthesizing next-generation antibiotics to combat multidrug resistance.
- Anticancer and Kinase Inhibitors: The quinoline core is present in numerous kinase inhibitors used in oncology. The C-2 and C-6 positions can be functionalized to target the ATP-binding site of various kinases. The specific halogenation pattern of this molecule provides a unique electronic and steric profile that can be exploited to achieve high affinity and selectivity for specific enzyme targets.
- Scaffold for Chemical Libraries: Due to its differential reactivity, **6-Bromo-2-chloro-8-fluoroquinoline** is an excellent building block for combinatorial chemistry. A library of

compounds can be generated by first reacting a series of nucleophiles at the C-2 position, followed by a diverse set of cross-coupling partners at the C-6 position, enabling the rapid exploration of chemical space around the quinoline core.

PART 5: Safety and Handling

As with any halogenated aromatic compound, **6-Bromo-2-chloro-8-fluoroquinoline** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.^[10] Avoid formation of dust and aerosols.^[10]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

A full Safety Data Sheet (SDS) should be consulted before use, though one may need to refer to the SDS for structurally similar compounds like 8-Bromo-6-fluoroquinoline in its absence.^[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
2. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
3. mdpi.com [mdpi.com]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-chloroquinoline | C9H5BrCIN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. 6-Bromo-3-fluoroquinoline | 1355583-13-9 | Benchchem [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [6-Bromo-2-chloro-8-fluoroquinoline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1528394#6-bromo-2-chloro-8-fluoroquinoline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

